molecular formula C6H7I2N3O2 B13079632 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid

2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid

Cat. No.: B13079632
M. Wt: 406.95 g/mol
InChI Key: NAICLQUYOFHFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid is a unique compound that features an imidazole ring substituted with two iodine atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of iodine atoms in the imidazole ring can impart unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid typically involves the iodination of an imidazole precursor followed by the introduction of the amino and propanoic acid groups. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the imidazole ring. The reaction conditions often require a controlled temperature and pH to ensure selective iodination.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the iodine atoms, potentially leading to deiodinated products.

    Substitution: The iodine atoms in the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Imines or other oxidized derivatives.

    Reduction: Deiodinated imidazole derivatives.

    Substitution: Imidazole derivatives with various functional groups replacing the iodine atoms.

Scientific Research Applications

2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms, which can be used for imaging and therapeutic purposes.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can facilitate its binding to certain enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to interact with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Amino-3-(4-iodo-1H-imidazol-1-yl)propanoic acid
  • 2-Amino-3-(5-iodo-1H-imidazol-1-yl)propanoic acid
  • 2-Amino-3-(1H-imidazol-1-yl)propanoic acid

Comparison: Compared to its analogs, 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid is unique due to the presence of two iodine atoms, which can significantly influence its chemical reactivity and biological activity. The diiodo substitution pattern can enhance the compound’s potential as a radiopharmaceutical and its ability to interact with specific biological targets.

Properties

Molecular Formula

C6H7I2N3O2

Molecular Weight

406.95 g/mol

IUPAC Name

2-amino-3-(4,5-diiodoimidazol-1-yl)propanoic acid

InChI

InChI=1S/C6H7I2N3O2/c7-4-5(8)11(2-10-4)1-3(9)6(12)13/h2-3H,1,9H2,(H,12,13)

InChI Key

NAICLQUYOFHFBY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1CC(C(=O)O)N)I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.